molecular formula C24H18ClN5OS B2897171 2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 688354-52-1

2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2897171
CAS No.: 688354-52-1
M. Wt: 459.95
InChI Key: YUUUHELIQRXUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H18ClN5OS and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optimization

Research in the field of synthetic chemistry has focused on developing novel methodologies for synthesizing quinazolinone and pyrimidine derivatives due to their potential medicinal applications. For instance, the work by Li et al. (2013) explores the synthesis of quinazolin-4(3H)-ones through an amidine arylation method, yielding substituted quinazolin-4(3H)-ones with significant yields. This method demonstrates the versatility and efficiency of synthesizing quinazoline derivatives, which can be foundational in developing new drugs (Li et al., 2013).

Antimicrobial and Antitumor Activities

Compounds within this chemical family have been investigated for their antimicrobial and antitumor properties. Gangjee et al. (1996, 1997) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, evaluating their potential as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis, showing promise as antitumor agents due to their inhibitory effects (Gangjee et al., 1996).

Structural and Mechanistic Insights

The study of quinazoline and pyrimidine derivatives also contributes to understanding the structural requirements for the biological activity of small molecules. Font et al. (2011) investigated the synthesis and preliminary evaluation of cytotoxic and pro-apoptotic activities of pyrimidin-2,4-diamine derivatives. Their research helps elucidate the structure-activity relationships critical for designing molecules with selective pro-apoptotic activity in cancer cells, offering insights into drug design strategies (Font et al., 2011).

Biological Evaluations and Therapeutic Potentials

Further, compounds based on quinazoline and pyrimidine structures have been subjected to biological evaluations to determine their therapeutic potentials. For example, Dilebo et al. (2021) prepared 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, evaluating them for anti-Mycobacterium tuberculosis properties. Their findings underscore the potential of these compounds as bases for developing new antimicrobial agents, highlighting the importance of structural diversity in combating infectious diseases (Dilebo et al., 2021).

Properties

IUPAC Name

2-[[4-(benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5OS/c25-17-10-11-21-27-18(12-22(31)30(21)14-17)15-32-24-28-20-9-5-4-8-19(20)23(29-24)26-13-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUUHELIQRXUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.